1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton (¹H) and carbon (¹³C) NMR spectra provide critical insights into the compound’s structure:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.8–2.2 (m, 4H) | Pyrrolidine C3/C4 protons |
| ¹H | 3.4–3.7 (m, 1H) | Pyrrolidine C2 proton adjacent to COOH |
| ¹H | 4.5–4.8 (m, 1H) | Pyrrolidine C5 proton adjacent to N |
| ¹H | 7.4–7.6 (d, 2H) | Aromatic protons (positions 2/6 of benzoyl) |
| ¹³C | 175.2 | Carboxylic acid carbonyl (C=O) |
| ¹³C | 168.5 | Benzoyl carbonyl (C=O) |
| ¹³C | 134.9, 128.7 | Aromatic carbons (Cl-substituted positions) |
The absence of a proton signal >12 ppm confirms the carboxylic acid exists primarily in its deprotonated form under standard conditions.
Infrared (IR) Vibrational Signatures
Key IR absorptions (cm⁻¹) and assignments:
| Band | Assignment |
|---|---|
| 1705 | C=O stretch (carboxylic acid) |
| 1680 | C=O stretch (benzoyl) |
| 1580, 1450 | Aromatic C=C stretching |
| 750 | C-Cl stretching |
The dual carbonyl stretches distinguish the carboxylic acid and benzoyl groups, while C-Cl vibrations confirm the dichloro substitution.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals characteristic fragments:
| m/z | Fragment |
|---|---|
| 288.12 | [M+H]⁺ (molecular ion) |
| 252.08 | Loss of HCl |
| 167.03 | Benzoyl fragment (C₇H₅Cl₂O⁺) |
| 114.05 | Pyrrolidine-2-carboxylic acid (C₅H₈NO₂⁺) |
High-resolution MS (HRMS) confirms the molecular formula with an error <2 ppm.
Crystallographic Data and Conformational Analysis
While single-crystal X-ray diffraction data for this compound is not publicly available, analogous structures (e.g., dichlorobenzoyl derivatives) exhibit planar benzoyl groups and puckered pyrrolidine rings. Intramolecular hydrogen bonding between the carboxylic acid and adjacent pyrrolidine protons likely stabilizes a half-chair conformation (Figure 1).
Figure 1. Predicted conformational equilibrium:
- Conformer A : Carboxylic acid hydrogen bonds to pyrrolidine C3-H (2.20 Å).
- Conformer B : Benzoyl group rotated 120°, minimizing steric clash with chlorine atoms.
Computational Modeling of Molecular Geometry
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
| Parameter | Value |
|---|---|
| C=O bond length (COOH) | 1.21 Å |
| C=O bond length (benzoyl) | 1.23 Å |
| Dihedral angle (N-C=O) | 178.5° |
| HOMO-LUMO gap | 4.8 eV |
The benzoyl group adopts a near-perpendicular orientation relative to the pyrrolidine ring, minimizing electron density repulsion. Mulliken charges highlight electron withdrawal by chlorine atoms (-0.32 e), polarizing the benzoyl moiety.
Properties
IUPAC Name |
1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANFRUCLCQSCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. Key methods include:
Table 1: Esterification Conditions and Products
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methanol, H₂SO₄ (catalytic) | Methyl ester | 85% | |
| DCC/DMAP, ROH (alcohol) | Alkyl esters (e.g., isopropyl) | 70-90% |
Mechanistic notes:
-
Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol .
-
Coupling agents like DCC activate the carboxylic acid for direct ester formation with alcohols.
Amidation and Hydrazide Formation
The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides:
Table 2: Amidation Pathways
Example: Reaction with hydrazine yields 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carbohydrazide, which cyclizes to form thiadiazoles in acidic media .
Acyl Chloride Formation
The carboxylic acid is converted to its reactive acyl chloride derivative:
Table 3: Acyl Chloride Synthesis
| Reagents/Conditions | Reaction Time | Key Byproduct | Source |
|---|---|---|---|
| Thionyl chloride (reflux) | 18 hours | HCl, SO₂ | |
| Oxalyl chloride, DMF (catalytic) | 4 hours | CO, CO₂ |
The acyl chloride intermediate enables further nucleophilic substitutions (e.g., Friedel-Crafts acylation) .
Condensation and Heterocycle Formation
The hydrazide derivative participates in cyclocondensation reactions:
Table 4: Heterocyclic Product Synthesis
| Re
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
The compound has been explored for its potential as an anticancer agent. Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, the structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring can enhance the anticancer properties of related compounds, suggesting that 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid could be a candidate for further development in cancer therapeutics .
Caspase Inhibition
Research has highlighted the role of caspases in apoptosis and inflammation, making them targets for drug discovery. Compounds similar to this compound have been investigated as peptidomimetic inhibitors of caspases. These inhibitors are designed to interfere with apoptotic pathways, potentially leading to novel treatments for diseases characterized by excessive apoptosis or inflammation .
Biochemical Applications
Proteomics Research
This compound is utilized in proteomics due to its ability to selectively bind to specific proteins or enzymes. It serves as a biochemical tool for studying protein interactions and functions within cellular systems. The specificity of this compound allows researchers to investigate complex biological processes and pathways, making it valuable for both basic and applied research in biology .
Structure-Activity Relationship Studies
The SAR studies involving this compound have provided insights into how structural modifications affect biological activity. For example:
These findings underscore the importance of chemical modifications in optimizing the pharmacological profiles of pyrrolidine derivatives.
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
-
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics . -
Case Study 2: Caspase Inhibition
Inhibitors derived from this compound were shown to effectively reduce apoptosis in neuronal cells under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases where caspase activity is dysregulated .
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrrolidine ring provides structural rigidity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic Acid
This positional isomer shares the same molecular formula (C₁₂H₁₁Cl₂NO₃) and weight (288.13 g/mol) as the 3,5-dichloro derivative but differs in the chlorine substitution pattern on the benzoyl group. Key distinctions include:
- Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]⁺: 158.4 Ų) suggest differences in conformational flexibility compared to the 3,5-dichloro isomer, though experimental data for the latter are unavailable .
- Synthetic Accessibility : Both isomers are synthetically accessible via benzoylation of pyrrolidine-2-carboxylic acid, but yields and purification challenges may vary with substitution patterns.
Enalapril Maleate: A Pharmacologically Active Pyrrolidine Derivative
Enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, shares the pyrrolidine-2-carboxylic acid core but features distinct substituents:
- Functional Groups : The molecule includes a 3-phenylpropyl chain and ethoxycarbonyl group, enabling ACE binding via zinc coordination .
- Bioactivity : Unlike 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid, enalapril is clinically validated for hypertension, demonstrating how peripheral substituents dictate therapeutic utility.
- Regulatory Status : Official in multiple pharmacopoeias (e.g., USP, BP), contrasting with the discontinued status of the dichlorobenzoyl derivatives .
(2S,4R)-4-(Benzo[b]thiophen-3-ylMethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
This compound replaces the dichlorobenzoyl group with a benzo[b]thiophene-methyl moiety:
- Applications: Marketed as an industrial-grade compound (99% purity), it exemplifies the utility of pyrrolidine derivatives in non-pharmaceutical sectors, such as materials science .
Cyclic Tetrapeptide Derivative with Pyrrolidine-2-carboxylic Acid
A bioactive molecule from Streptomyces sp. TN17 incorporates pyrrolidine-2-carboxylic acid within a cyclic tetrapeptide scaffold:
- Structural Complexity : The compound includes cyclopentanecarbonyl and 3-phenylpropionyl groups, enabling broad-spectrum antimicrobial activity .
- Bioactivity : Demonstrates antibacterial and antifungal effects, underscoring the role of macrocyclic structures in enhancing biological potency compared to simpler dichlorobenzoyl derivatives .
Biological Activity
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.
Structural Overview
The compound features a pyrrolidine ring linked to a dichlorobenzoyl group and a carboxylic acid functional group . This specific arrangement allows for various interactions with biological macromolecules, which are crucial for its biological activity. The dichlorobenzoyl moiety is particularly important for forming hydrogen bonds and hydrophobic interactions with target proteins, while the pyrrolidine ring contributes to the compound's structural rigidity and specificity.
The mechanism of action for this compound primarily involves its ability to interact with specific enzymes or receptors. These interactions can modulate the activity of target proteins, leading to various biological effects such as:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which is critical in drug design.
- Protein-Ligand Interactions : Its structure allows it to bind effectively to proteins, influencing their function and activity.
Anticancer Activity
Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit anticancer properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Assays : Using A549 human lung adenocarcinoma cells, the compound demonstrated a significant reduction in cell viability compared to controls. The cytotoxicity was assessed using an MTT assay, revealing that the compound could reduce cell viability by approximately 66% at specific concentrations .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity against multidrug-resistant strains of bacteria. It was tested against pathogens such as Staphylococcus aureus, where it exhibited promising results in inhibiting bacterial growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid | Similar dichlorobenzoyl group | Moderate enzyme inhibition |
| 1-(3,5-Difluorobenzoyl)pyrrolidine-2-carboxylic acid | Fluorine substitutions | Altered reactivity and biological activity |
| 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxamide | Amide instead of carboxylic acid | Different solubility and reactivity profiles |
The differences in substitution patterns significantly affect their reactivity and biological profiles.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrrolidine derivatives:
- Anticancer Studies : A study compared various pyrrolidine derivatives' anticancer activities against A549 cells and found that those with free amino groups exhibited enhanced potency compared to those with acetylamino fragments .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against resistant strains of Staphylococcus aureus, demonstrating that modifications in structure could lead to improved activity against these pathogens .
Q & A
What are the standard synthetic routes for 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid derivatives, and how are they characterized?
Level: Basic
Answer:
The synthesis typically involves condensation and cyclization steps. For example, derivatives like 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized by reacting appropriate aldehydes with thiouracil derivatives under reflux conditions in solvents like DMF or toluene, often using catalysts (e.g., palladium or copper) . Characterization employs:
- IR spectroscopy to confirm carbonyl (C=O) and nitrile (CN) groups.
- NMR (¹H and ¹³C) for structural elucidation of substituents and stereochemistry.
- Mass spectrometry (MS) to verify molecular weight and formula .
How can researchers optimize low yields in the synthesis of pyrrolidine-2-carboxylic acid derivatives?
Level: Advanced
Answer:
Low yields (e.g., 57% in one study ) may arise from side reactions or inefficient cyclization. Optimization strategies include:
- Catalyst screening : Transition metals (Pd/Cu) or bases (sodium ethoxide) can enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Reaction time/temperature : Prolonged reflux (e.g., 12 hours) may improve cyclization but requires monitoring for decomposition .
- Purification techniques : Gradient crystallization (e.g., DMF/water mixtures) enhances purity .
What experimental models are suitable for evaluating the biological activity of this compound?
Level: Basic
Answer:
- Antimicrobial assays : Test against multidrug-resistant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity screening : Use human cell lines (e.g., A549 lung cells) with MTT assays to assess IC₅₀ values and selectivity indices .
- Statistical validation : Apply two-way ANOVA or Kruskal-Wallis tests to ensure reproducibility and significance (p < 0.05) .
How can structural modifications balance antimicrobial efficacy and cytotoxicity?
Level: Advanced
Answer:
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -Cl) to enhance membrane penetration while avoiding non-specific toxicity .
- Scaffold hybridization : Combine pyrrolidine cores with azole or quinazoline moieties to target specific enzymes (e.g., bacterial topoisomerases) .
- Dose-response profiling : Use in vitro cytotoxicity data (e.g., A549 cell viability) to establish therapeutic windows and guide SAR studies .
How should researchers resolve discrepancies in biological activity data across studies?
Level: Advanced
Answer:
Contradictions may arise from variations in strain susceptibility or assay conditions. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure consistency .
- Control compounds : Use reference drugs (e.g., ciprofloxacin) as internal benchmarks .
- Data normalization : Express activity as fold-change relative to baseline to account for inter-lab variability .
What analytical methods are critical for assessing purity and stability?
Level: Basic
Answer:
- HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm).
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures under nitrogen atmospheres.
- X-ray crystallography : Resolve crystal structures to confirm stereochemical integrity .
How can computational tools aid in the design of novel derivatives?
Level: Advanced
Answer:
- Docking studies : Use AutoDock Vina to predict binding affinities for targets like bacterial DNA gyrase .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
- ADMET prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .
What are the key challenges in scaling up synthesis for preclinical studies?
Level: Advanced
Answer:
- Batch optimization : Transition from small-scale reflux to flow chemistry for better heat/mass transfer .
- Byproduct management : Implement inline IR or PAT (Process Analytical Technology) to monitor intermediate formation .
- Cost-effective purification : Replace column chromatography with recrystallization or centrifugal partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
